molecular formula C26H24ClN5O5 B12097452 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside

2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside

Cat. No.: B12097452
M. Wt: 521.9 g/mol
InChI Key: HUDUPJKATQIHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is a nucleoside analog recognized for its potent antiviral properties. This compound impedes viral replication and fortifies the immune system against infected cells, making it a valuable asset in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the protection of the hydroxyl groups of 2-deoxyribose with p-toluoyl groups, followed by the coupling of the protected sugar with 2-amino-6-chloropurine. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group at the 2-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various substituents at the 6-position, which can alter the biological activity of the compound.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, which can be used for further chemical modifications.

Scientific Research Applications

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its antiviral properties and its ability to inhibit viral replication.

    Medicine: Investigated for potential therapeutic applications in treating viral infections.

    Industry: Utilized in the production of antiviral drugs and research chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the inhibition of viral replication by incorporating into the viral DNA or RNA, leading to chain termination. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A simpler analog without the sugar moiety, used in similar antiviral research.

    2-Amino-9-(2-deoxy-beta-D-ribofuranosyl)purine: Another nucleoside analog with different substituents, used for comparison in biological studies.

Uniqueness

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is unique due to its specific structure, which provides enhanced stability and antiviral activity compared to other similar compounds. The presence of the p-toluoyl groups offers additional protection and facilitates selective reactions, making it a valuable compound in antiviral research.

Properties

Molecular Formula

C26H24ClN5O5

Molecular Weight

521.9 g/mol

IUPAC Name

[5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)

InChI Key

HUDUPJKATQIHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.